molecular formula C23H23ClN2O5S B6021516 N-(4-Chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide CAS No. 6015-30-1

N-(4-Chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide

Cat. No.: B6021516
CAS No.: 6015-30-1
M. Wt: 475.0 g/mol
InChI Key: BATDYIJEEWBGSG-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide typically involves multi-step organic reactions. The process may include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with appropriate reagents.

    Introduction of Aromatic Rings: The aromatic rings can be introduced through electrophilic aromatic substitution reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions may target the nitro or sulfonyl groups, converting them to amines or sulfides.

    Substitution: The aromatic rings may undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating mixture (nitric acid and sulfuric acid).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)glycinamide: Lacks the sulfonyl group.

    N-(4-Methylbenzene-1-sulfonyl)glycinamide: Lacks the chlorophenyl and dimethoxyphenyl groups.

Uniqueness

The presence of multiple aromatic rings and functional groups in N-(4-Chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide makes it unique compared to simpler analogs. This structural complexity may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-16-4-11-20(12-5-16)32(28,29)26(19-10-13-21(30-2)22(14-19)31-3)15-23(27)25-18-8-6-17(24)7-9-18/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATDYIJEEWBGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362168
Record name N-(4-Chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6015-30-1
Record name N-(4-Chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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